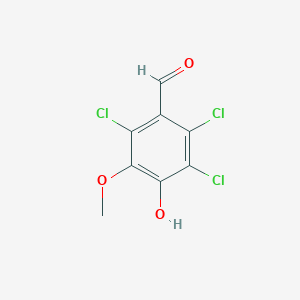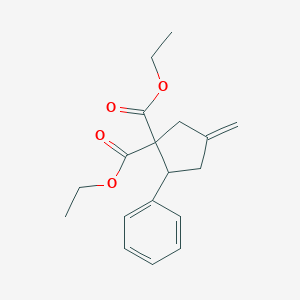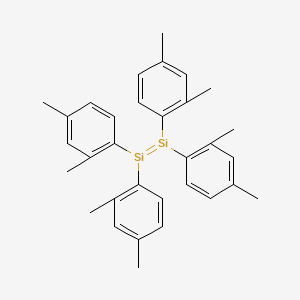
Tetrakis(2,4-dimethylphenyl)disilene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2,4-dimethylphenyl)disilene: is a silicon-based compound characterized by a silicon-silicon double bond. This compound belongs to the class of disilenes, which are silicon analogs of alkenes. Disilenes have garnered significant interest due to their unique structural and electronic properties, which differ markedly from those of their carbon analogs.
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(2,4-dimethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This reaction typically involves the use of lithium naphthalenide as a reducing agent. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the disilene .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, the principles of its synthesis can be scaled up. The key challenges in industrial production include maintaining the purity of the starting materials and controlling the reaction environment to prevent degradation of the disilene.
化学反応の分析
Types of Reactions: Tetrakis(2,4-dimethylphenyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form silicon-oxygen compounds.
Reduction: It can be reduced further under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Lithium naphthalenide or other reducing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include silicon-oxygen compounds, further reduced silicon species, and substituted disilenes.
科学的研究の応用
Tetrakis(2,4-dimethylphenyl)disilene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of silicon-silicon double bonds and their reactivity.
Material Science: The unique electronic properties of disilenes make them potential candidates for use in electronic materials and devices.
Catalysis: Disilenes can act as catalysts or catalyst precursors in various chemical reactions.
作用機序
The mechanism by which tetrakis(2,4-dimethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various reagents. The silicon-silicon double bond is more reactive than a carbon-carbon double bond due to its lower bond energy and higher reactivity towards small molecules . This reactivity allows disilenes to participate in a wide range of chemical transformations.
類似化合物との比較
Tetramesityldisilene: Another disilene with bulky mesityl groups.
Tetrakis(trialkylsilyl)disilene: A disilene with trialkylsilyl groups.
Comparison: Tetrakis(2,4-dimethylphenyl)disilene is unique due to the presence of 2,4-dimethylphenyl groups, which provide steric protection to the silicon-silicon double bond while allowing for interesting reactivity patterns. Compared to tetramesityldisilene and tetrakis(trialkylsilyl)disilene, this compound offers a balance between steric protection and reactivity, making it a valuable compound for studying silicon-silicon double bonds .
特性
CAS番号 |
114391-92-3 |
|---|---|
分子式 |
C32H36Si2 |
分子量 |
476.8 g/mol |
IUPAC名 |
bis(2,4-dimethylphenyl)silylidene-bis(2,4-dimethylphenyl)silane |
InChI |
InChI=1S/C32H36Si2/c1-21-9-13-29(25(5)17-21)33(30-14-10-22(2)18-26(30)6)34(31-15-11-23(3)19-27(31)7)32-16-12-24(4)20-28(32)8/h9-20H,1-8H3 |
InChIキー |
RSGBFUWHLHAZCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[Si](=[Si](C2=C(C=C(C=C2)C)C)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


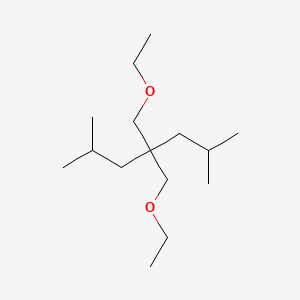
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
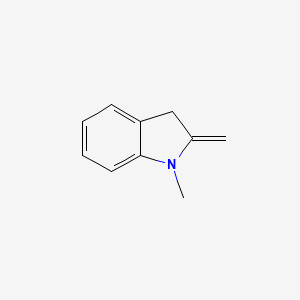

![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
![1-[(2-Aminoethyl)amino]tetradecan-1-OL](/img/structure/B14286683.png)
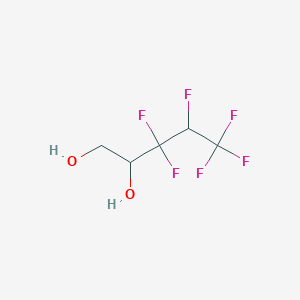
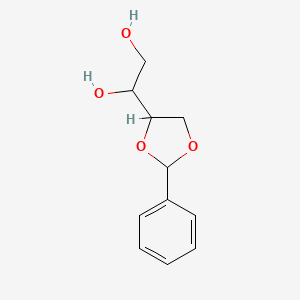
![[3-(Benzenesulfinyl)-3-chloropropyl]benzene](/img/structure/B14286690.png)
![2-[4-[2-(Diaminomethylidene)hydrazinyl]anilino]guanidine;hydrochloride](/img/structure/B14286695.png)
